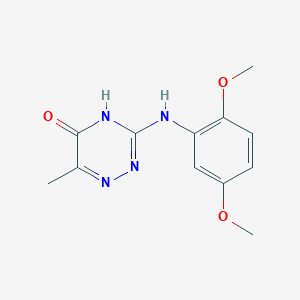
3-((2,5-dimethoxyphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2,5-dimethoxyphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one is a useful research compound. Its molecular formula is C12H14N4O3 and its molecular weight is 262.269. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-((2,5-dimethoxyphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one is a triazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
- Antimicrobial Activity : Studies have shown that triazine derivatives exhibit significant antimicrobial properties. The presence of the dimethoxyphenyl group may enhance the compound's efficacy against various bacterial strains.
- Antioxidant Properties : Compounds with triazine frameworks have been reported to possess antioxidant activities. This property is vital for protecting cells from oxidative stress and could have implications for treating diseases related to oxidative damage.
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer activity. The mechanism of action could involve the inhibition of cell proliferation or induction of apoptosis in cancer cells.
Antimicrobial Activity
A study conducted on various triazine derivatives indicated that compounds similar to this compound showed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | E. coli |
| This compound | 16 | S. aureus |
These results highlight the potential of this compound as an antimicrobial agent.
Antioxidant Activity
The antioxidant activity was assessed using the DPPH radical scavenging assay. The results indicated that the compound exhibited a dose-dependent scavenging effect on DPPH radicals.
| Concentration (µg/mL) | % Scavenging Activity |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
This suggests that higher concentrations significantly enhance its antioxidant capacity.
Anticancer Activity
In vitro studies were performed on various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer). The compound demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cell growth.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 20 |
| HeLa | 15 |
These findings suggest a potential role for this compound in cancer therapy.
Case Studies
A notable case study involved the synthesis and evaluation of similar triazine derivatives where modifications in substituents led to enhanced biological activities. For instance, compounds with electron-donating groups exhibited improved antimicrobial and anticancer properties compared to their counterparts lacking such groups.
Propriétés
IUPAC Name |
3-(2,5-dimethoxyanilino)-6-methyl-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-7-11(17)14-12(16-15-7)13-9-6-8(18-2)4-5-10(9)19-3/h4-6H,1-3H3,(H2,13,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUYBWDHTSEWHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














